4-Acetyl-2-(3,5-dimethylphenoxy) pyridine
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Overview
Description
4-Acetyl-2-(3,5-dimethylphenoxy) pyridine is a chemical compound with the molecular formula C15H15NO2 and a molecular weight of 241.29 g/mol It is characterized by the presence of an acetyl group attached to a pyridine ring, which is further substituted with a 3,5-dimethylphenoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Acetyl-2-(3,5-dimethylphenoxy) pyridine typically involves the reaction of 2-chloropyridine with 3,5-dimethylphenol in the presence of a base such as potassium carbonate. The reaction is carried out in a suitable solvent like dimethylformamide (DMF) at elevated temperatures. The resulting intermediate is then acetylated using acetic anhydride to yield the final product .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance yield and efficiency.
Chemical Reactions Analysis
Types of Reactions: 4-Acetyl-2-(3,5-dimethylphenoxy) pyridine undergoes various chemical reactions, including:
Oxidation: The acetyl group can be oxidized to form carboxylic acids.
Reduction: The pyridine ring can be reduced to form piperidine derivatives.
Substitution: The phenoxy group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst.
Substitution: Sodium hydride (NaH) or sodium methoxide (NaOMe) in aprotic solvents.
Major Products:
Oxidation: 4-Carboxy-2-(3,5-dimethylphenoxy) pyridine.
Reduction: 4-Acetyl-2-(3,5-dimethylphenoxy) piperidine.
Substitution: Various substituted phenoxy derivatives.
Scientific Research Applications
4-Acetyl-2-(3,5-dimethylphenoxy) pyridine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of novel materials and catalysts
Mechanism of Action
The mechanism of action of 4-Acetyl-2-(3,5-dimethylphenoxy) pyridine involves its interaction with specific molecular targets. The acetyl group can form hydrogen bonds with active sites of enzymes, while the pyridine ring can participate in π-π interactions with aromatic amino acids. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparison with Similar Compounds
- 4-Acetyl-2-(3,5-dimethylphenoxy) piperidine
- 4-Carboxy-2-(3,5-dimethylphenoxy) pyridine
- 4-Acetyl-2-(3,5-dimethylphenoxy) aniline
Comparison: 4-Acetyl-2-(3,5-dimethylphenoxy) pyridine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to its analogs, it exhibits higher stability and specific reactivity towards certain reagents, making it a valuable compound in research and industrial applications .
Properties
Molecular Formula |
C15H15NO2 |
---|---|
Molecular Weight |
241.28 g/mol |
IUPAC Name |
1-[2-(3,5-dimethylphenoxy)pyridin-4-yl]ethanone |
InChI |
InChI=1S/C15H15NO2/c1-10-6-11(2)8-14(7-10)18-15-9-13(12(3)17)4-5-16-15/h4-9H,1-3H3 |
InChI Key |
SWMCTAWHCAZABB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1)OC2=NC=CC(=C2)C(=O)C)C |
Origin of Product |
United States |
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